Trospectomycin Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

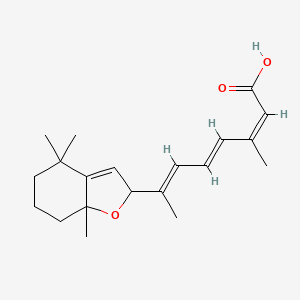

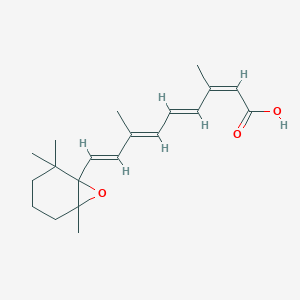

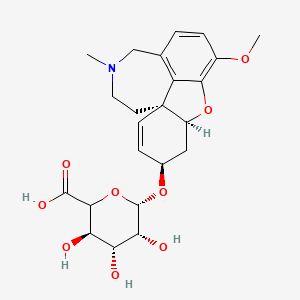

Trospectomycin Dihydrochloride is a novel spectinomycin analog with broad-spectrum antibacterial activity, demonstrating effectiveness against a wide range of bacterial species. Unlike its predecessor, spectinomycin, trospectomycin has been modified to enhance its antibacterial capabilities, making it more effective against various strains, including those responsible for sexually transmitted diseases and pelvic inflammatory disease (Zurenko et al., 1988).

Synthesis Analysis

The synthesis of trospectomycin from spectinomycin involves a series of chemical reactions, including a new oxidation process and a γ-alkylation, resulting in a conversion yield of 13.3%. This synthesis pathway is characterized by the selective and mild conditions of the oxidation reaction, which converts silyl enol ether to enone, and the subsequent alkylation of the enone, activated by a β-oxygen (Herrinton et al., 1993).

Molecular Structure Analysis

While the specific details on the molecular structure analysis of trospectomycin dihydrochloride were not directly found, the modifications from spectinomycin suggest an alteration in the chemical structure to enhance its antibacterial activity. Such modifications are aimed at increasing the efficacy against resistant bacterial strains while maintaining or improving the pharmacokinetic properties of the drug.

Chemical Reactions and Properties

Trospectomycin is susceptible to inactivation by enzymes from spectinomycin-resistant strains of Escherichia coli, indicating that despite its enhanced activity, there are mechanisms of resistance that can affect its efficacy. The chemical modifications in trospectomycin aim to overcome some of these resistance mechanisms, but enzymatic inactivation remains a challenge (Zurenko et al., 1988).

Physical Properties Analysis

The specific physical properties of trospectomycin dihydrochloride, such as solubility, melting point, and molecular weight, are not detailed in the available literature. However, these properties are crucial for understanding the drug's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Properties Analysis

Trospectomycin dihydrochloride's chemical properties, including its stability, reactivity, and interactions with biological molecules, are pivotal in its antibacterial action. Its broad-spectrum activity suggests that the chemical structure of trospectomycin has been optimized to target a wide range of bacteria effectively. Its ability to inhibit various clinically important organisms highlights its potential as a valuable antibiotic (Zurenko et al., 1988).

Scientific Research Applications

Clinical Applications in Postcesarean Endometritis

In clinical settings, Trospectomycin dihydrochloride has been explored for its efficacy in treating postcesarean endometritis. Filler et al. (1992) conducted a comparative study involving three antibiotic regimens, including Trospectomycin dihydrochloride combined with azteonam. The study found all three regimens effective, marking Trospectomycin dihydrochloride as a promising candidate for treating this condition. Notably, the study was the first to report the use of Trospectomycin in treating postcesarean endometritis, underscoring its potential in clinical applications Filler et al., 1992.

Addressing Antibiotic Resistance and Residues

The growing concern of antibiotic resistance and residue buildup, especially in the dairy industry, has led to a re-evaluation of antibiotic use, including Trospectomycin dihydrochloride. Whittem and Hanlon (1997) conducted a comprehensive review and re-analysis, focusing on the mechanisms of bacterial resistance development and the potential for synergy between antibiotics. The study highlighted the need for a critical reassessment of using formulations containing antibiotics like Trospectomycin dihydrochloride in dairy cattle therapeutics, considering the significant potential for tissue drug residues Whittem & Hanlon, 1997.

Mechanism of Action

Target of Action

Trospectomycin Dihydrochloride, a derivative of spectinomycin, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .

Mode of Action

Trospectomycin Dihydrochloride binds to the 30S ribosomal subunit and interrupts protein synthesis . This interaction inhibits the translocation of peptidyl tRNA, thereby halting the elongation phase of protein synthesis . The result is a bactericidal effect, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Trospectomycin Dihydrochloride is the protein synthesis pathway. By binding to the 30S ribosomal subunit, it prevents the formation of new proteins, which are essential for the growth and survival of bacteria .

Pharmacokinetics

The serum concentration of spectinomycin was found to be less than 3 mcg/ml at 8 hours post-infusion for all dose levels .

Result of Action

The primary result of Trospectomycin Dihydrochloride’s action is the inhibition of bacterial growth through the disruption of protein synthesis . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of Trospectomycin Dihydrochloride can be influenced by various environmental factors. For instance, the study found that Trospectomycin is susceptible to efflux in Mycobacterium tuberculosis and Mycobacterium abscessus . This means that these bacteria can pump the antibiotic out of their cells, reducing its effectiveness. Therefore, the bacterial environment and potential resistance mechanisms can significantly impact the efficacy of Trospectomycin Dihydrochloride.

Safety and Hazards

properties

IUPAC Name |

(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUBYTYGDOYRU-MMKGXJEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trospectomycin Dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

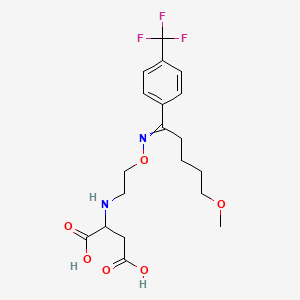

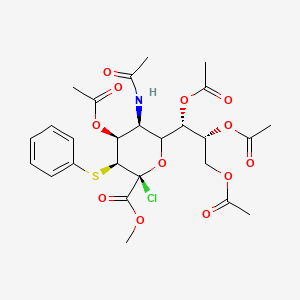

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)